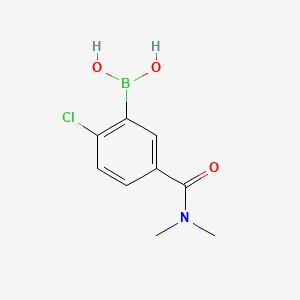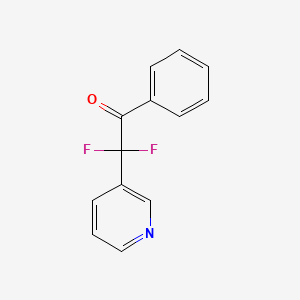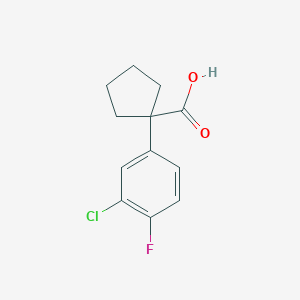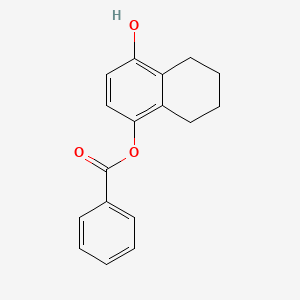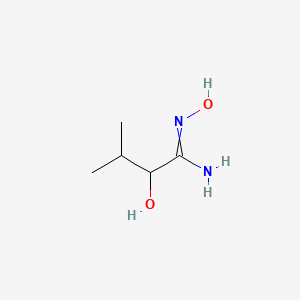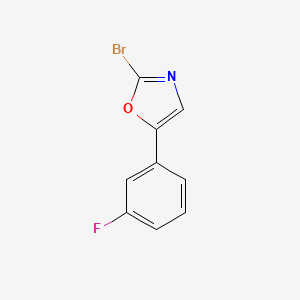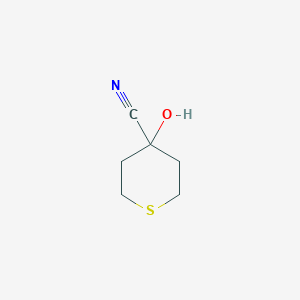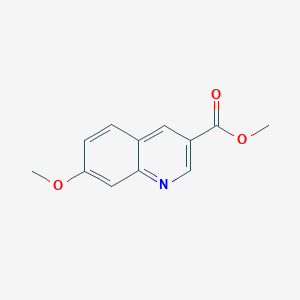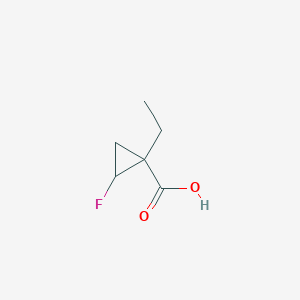
1,2-Bis(trifluoromethoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(trifluoromethoxy)ethane is an organic compound with the molecular formula C4H4F6O2. It is characterized by the presence of two trifluoromethoxy groups attached to an ethane backbone. This compound is known for its unique chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(trifluoromethoxy)ethane can be synthesized through several methods. One common approach involves the reaction of ethylene glycol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(trifluoromethoxy)ethane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1,2-Bis(trifluoromethoxy)ethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethoxy-containing compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug design and development.
Mechanism of Action
The mechanism by which 1,2-Bis(trifluoromethoxy)ethane exerts its effects involves interactions with various molecular targets. The trifluoromethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. These interactions are crucial in its applications in synthesis and material science .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane: This compound has similar structural features but differs in the number of fluorine atoms.
Ethylene glycol bis(1,1,2,2-tetrafluoroethyl) ether: Another related compound with different fluorine substitution patterns.
Uniqueness
1,2-Bis(trifluoromethoxy)ethane is unique due to its specific trifluoromethoxy groups, which impart distinct chemical properties. These properties include high thermal stability, resistance to oxidation, and unique reactivity patterns, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C4H4F6O2 |
|---|---|
Molecular Weight |
198.06 g/mol |
IUPAC Name |
1,2-bis(trifluoromethoxy)ethane |
InChI |
InChI=1S/C4H4F6O2/c5-3(6,7)11-1-2-12-4(8,9)10/h1-2H2 |
InChI Key |
TVMAVQHAYKJLPS-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid](/img/structure/B11721086.png)
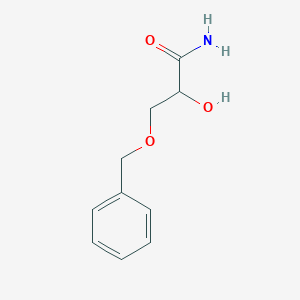
![4-{[4-(Tert-butoxy)phenyl]methyl}piperidine](/img/structure/B11721100.png)
